molecular formula C16H15NO B11971831 n-(9-Methyl-9h-fluoren-2-yl)acetamide CAS No. 92962-35-1

n-(9-Methyl-9h-fluoren-2-yl)acetamide

Katalognummer: B11971831
CAS-Nummer: 92962-35-1
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: CWMXBOWBENDGOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9-Methyl-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.304 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamide group attached to the fluorene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Methyl-9H-fluoren-2-yl)acetamide typically involves the acylation of 9-methylfluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the acetamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(9-Methyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(9-Methyl-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(9-Methyl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(9-Methyl-9H-fluoren-2-yl)acetamide is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorene derivatives and may contribute to its specific properties and applications .

Eigenschaften

CAS-Nummer

92962-35-1

Molekularformel

C16H15NO

Molekulargewicht

237.30 g/mol

IUPAC-Name

N-(9-methyl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H15NO/c1-10-13-5-3-4-6-14(13)15-8-7-12(9-16(10)15)17-11(2)18/h3-10H,1-2H3,(H,17,18)

InChI-Schlüssel

CWMXBOWBENDGOR-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.